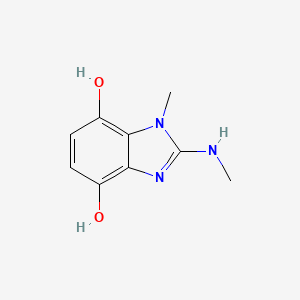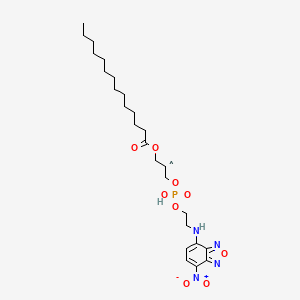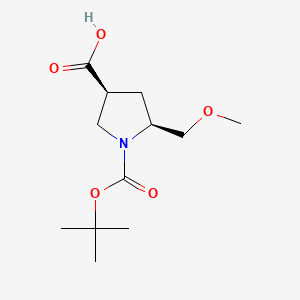
1-Methyl-2-(methylamino)benzimidazole-4,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(methylamino)benzimidazole-4,7-diol, also known as MAMB, is a synthetic compound that belongs to the class of benzimidazole derivatives. It is a potent inhibitor of tyrosine kinases and has been found to exhibit anti-cancer activity in various preclinical studies.
Wirkmechanismus
1-Methyl-2-(methylamino)benzimidazole-4,7-diol exerts its anti-cancer activity by inhibiting the activity of tyrosine kinases, which are enzymes that play a crucial role in cell signaling and proliferation. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol specifically targets the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR), which are overexpressed in many types of cancer. By inhibiting these receptors, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol blocks the downstream signaling pathways that lead to cell growth and survival.
Biochemical and Physiological Effects:
1-Methyl-2-(methylamino)benzimidazole-4,7-diol has been found to have several biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest, inhibit DNA synthesis, and promote apoptosis in cancer cells. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. Additionally, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol has been reported to have a low toxicity profile in animal studies, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Methyl-2-(methylamino)benzimidazole-4,7-diol in lab experiments is its potency and specificity towards EGFR and VEGFR. This allows for the selective inhibition of these receptors without affecting other signaling pathways. Another advantage of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is its low toxicity profile, which makes it suitable for in vivo studies. However, one limitation of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the development of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol as an anti-cancer agent. One possible direction is to optimize its pharmacokinetic properties by improving its solubility and stability. Another direction is to explore its potential as a combination therapy with other chemotherapeutic agents or radiation therapy. Moreover, the development of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol analogs with improved potency and selectivity towards EGFR and VEGFR could lead to the discovery of novel anti-cancer agents.
Conclusion:
In conclusion, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol is a promising anti-cancer agent that exhibits potent inhibitory activity towards EGFR and VEGFR. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol as a therapeutic agent for cancer.
Synthesemethoden
The synthesis of 1-Methyl-2-(methylamino)benzimidazole-4,7-diol involves the condensation of 2-amino-3-methylphenol with 2-chloro-4,7-dihydroxybenzimidazole in the presence of a base. The resulting product is then treated with methylamine to yield 1-Methyl-2-(methylamino)benzimidazole-4,7-diol. This method has been reported in the literature and has been optimized for high yields and purity.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(methylamino)benzimidazole-4,7-diol has been extensively studied for its anti-cancer activity. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 1-Methyl-2-(methylamino)benzimidazole-4,7-diol has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor metastasis in preclinical studies. Moreover, 1-Methyl-2-(methylamino)benzimidazole-4,7-diol has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
1-methyl-2-(methylamino)benzimidazole-4,7-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-10-9-11-7-5(13)3-4-6(14)8(7)12(9)2/h3-4,13-14H,1-2H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWOEDAVTCGDIK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=CC(=C2N1C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(4-Amino-2-fluorophenyl)amino]ethanol](/img/structure/B570725.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxylic acid](/img/structure/B570726.png)

